Isbufylline metabolite I
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Overview
Description
Isbufylline metabolite I, also known as 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, is a primary metabolite of isbufylline. Isbufylline is a xanthine derivative with bronchodilator properties, primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. The metabolite is formed through the biotransformation of isbufylline in the human body and is excreted via renal pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isbufylline metabolite I involves the hydroxylation of the isopropyl group attached to the xanthine core. This can be achieved through various synthetic routes, including:
Hydroxylation using oxidizing agents: The isopropyl group can be hydroxylated using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst like iron or copper salts.
Biotransformation: Enzymatic hydroxylation using microbial or mammalian enzymes can also be employed to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale biotransformation processes. These processes utilize microbial cultures or isolated enzymes to convert isbufylline into its metabolite. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Isbufylline metabolite I undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of 1-methyl-7-(2-oxo-2-methyl-propyl) xanthine or 1-methyl-7-(2-carboxy-2-methyl-propyl) xanthine.
Reduction: Formation of 1-methyl-7-(2-methyl-propyl) xanthine.
Substitution: Formation of various substituted xanthine derivatives depending on the reagents used.
Scientific Research Applications
Isbufylline metabolite I has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and pharmacokinetics of isbufylline in humans and animals.
Drug Development: It serves as a reference compound in the development of new bronchodilator drugs.
Biochemical Research: It is used in biochemical studies to understand the enzymatic pathways involved in xanthine metabolism.
Toxicology Studies: It is used in toxicology studies to assess the safety and potential side effects of isbufylline and its metabolites.
Mechanism of Action
Isbufylline metabolite I exerts its effects primarily through the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in bronchodilation and relaxation of smooth muscles. The metabolite also has anti-inflammatory properties, which contribute to its therapeutic effects in respiratory conditions .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with bronchodilator properties.
Aminophylline: A complex of theophylline and ethylenediamine with similar pharmacological effects.
Caffeine: A xanthine derivative with central nervous system stimulant properties.
Uniqueness
Isbufylline metabolite I is unique due to its specific hydroxylation pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike theophylline and caffeine, this compound has a more targeted action on the respiratory system, making it a valuable compound in the treatment of respiratory conditions .
Properties
CAS No. |
137235-83-7 |
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Molecular Formula |
C10H14N4O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
7-(2-hydroxy-2-methylpropyl)-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O3/c1-10(2,17)4-14-5-11-7-6(14)8(15)13(3)9(16)12-7/h5,17H,4H2,1-3H3,(H,12,16) |
InChI Key |
GNWJJBIOMXOTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=NC2=C1C(=O)N(C(=O)N2)C)O |
Origin of Product |
United States |
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